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Compound of Interest

Compound Name: 1-Bromo-3-ethylbenzene

Cat. No.: B123539

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic compound 1-Bromo-3-ethylbenzene. The document details nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the
structural and electronic properties of the molecule. This information is pivotal for substance
identification, characterization, and as a reference in synthetic chemistry and drug development
workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule. For 1-Bromo-3-ethylbenzene, both tH and 3C NMR provide distinct
signals corresponding to the unique chemical environments of the hydrogen and carbon atoms.

'H NMR Spectroscopy

The *H NMR spectrum of 1-Bromo-3-ethylbenzene is characterized by signals in both the
aromatic and aliphatic regions, consistent with its structure.
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Chemical Shift o ) Coupling )
Multiplicity Integration Assignment
() ppm Constant (J) Hz
Aromatic protons
7.28-7.38 m 2H -
(H-4, H-6)
Aromatic protons
7.11-7.20 m 2H -
(H-2, H-5)
Methylene
2.63 q 2H 7.5
protons (-CHz-)
Methyl protons (-
1.23 t 3H 7.5 P (

CHs)

Note: The assignments for the aromatic protons are based on typical substitution patterns and

may require 2D NMR for definitive confirmation.

3C NMR Spectroscopy

While a definitive, publicly available 13C NMR spectrum for 1-Bromo-3-ethylbenzene is not

readily found, a predicted spectrum can be inferred based on the analysis of its isomers and

known substituent effects on benzene rings. The spectrum is expected to show eight distinct

signals.

Predicted Chemical Shift (d) ppm

Assignment

~145 Quaternary aromatic carbon (C-3)

~132 Aromatic CH

~130 Aromatic CH

~129 Aromatic CH

~126 Aromatic CH

~122 Quaternary aromatic carbon (C-1, C-Br)
~28 Methylene carbon (-CHz-)

~15 Methyl carbon (-CHs)

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b123539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-3-ethylbenzene displays characteristic absorption bands that
correspond to the vibrational modes of its functional groups.

Frequency (cm~1) Intensity Vibrational Mode

~3100-3000 Medium Aromatic C-H stretch

Aliphatic C-H stretch (from

~2970-2850 Strong

ethyl group)
~1600-1580 Medium Aromatic C=C ring stretch
~1470-1430 Medium Aromatic C=C ring stretch
~1070 Strong C-Br stretch

C-H out-of-plane bend (meta-
~880-820 Strong

disubstitution)

Mass Spectrometry (MS)

Mass spectrometry of 1-Bromo-3-ethylbenzene provides information about its molecular
weight and fragmentation pattern upon ionization. The presence of bromine is readily identified
by the characteristic isotopic pattern of the molecular ion peak.
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m/z Relative Intensity Assignment
[M]*, Molecular ion peak
184/186 ~1:1 (presence of 7°Br and 81Br
isotopes)
] [M-CHs]*, Loss of a methyl
169/171 High
group
[M-Br]*, Loss of a bromine
105 High atom, resulting in the
ethylbenzene cation
[C7H7]*, Tropylium ion, a
91 Moderate common fragment for
alkylbenzenes
77 Moderate [CeHs]*, Phenyl cation

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy

A solution of 1-Bromo-3-ethylbenzene is prepared by dissolving approximately 10-20 mg of

the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIz) in a 5 mm NMR tube. The
spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. For *H NMR, standard

acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the

signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence is used with a wider spectral

width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all

carbon signals, including quaternary carbons.

IR Spectroscopy

For a liquid sample like 1-Bromo-3-ethylbenzene, a neat spectrum is typically acquired. A

drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
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The salt plates are then mounted in a sample holder and placed in the beam path of an FTIR
spectrometer. A background spectrum of the clean salt plates is recorded first and automatically
subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-
400 cm™1.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (El)
source. A small amount of the liquid sample is introduced into the instrument, often via a direct
insertion probe or gas chromatography inlet. The sample is vaporized and then bombarded
with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide, as well as a typical workflow for spectroscopic analysis.
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Workflow for Spectroscopic Analysis of 1-Bromo-3-ethylbenzene

1-Bromo-3-ethylbenzene Sample

NMR Spectroscopy IR Spectroscopy

Molecular Structure Elucidation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 1-Bromo-3-ethylbenzene.

Correlation of Spectroscopic Data to Molecular Structure
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Caption: Correlation of spectral data to the structure of 1-Bromo-3-ethylbenzene.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-3-ethylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123539#1-bromo-3-ethylbenzene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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